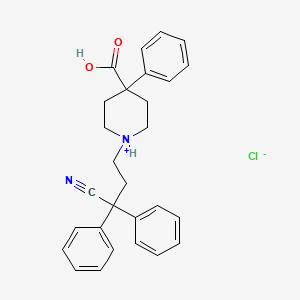

Difenoxin hydrochloride

描述

Difenoxin hydrochloride is an opioid drug primarily used as an antidiarrheal agent. It is often combined with atropine to reduce the potential for abuse. This compound is the principal active metabolite of diphenoxylate and is closely related to the opioid analgesic meperidine .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of difenoxin hydrochloride involves the reaction of 4-phenylpiperidine-4-carboxylic acid with 3-cyano-3,3-diphenylpropyl chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine. The product is then purified through recrystallization .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The hydrochloride salt form is preferred for its stability and ease of handling .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine, although this is less common.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the cyano group, to form various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products:

Oxidation: N-oxide derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Pharmacological Profile

Mechanism of Action

Difenoxin acts primarily on peripheral opioid receptors in the gastrointestinal tract, inhibiting peristalsis and prolonging intestinal transit time. This action results in reduced stool frequency and increased stool consistency, making it effective for treating diarrhea. Unlike other opioids, difenoxin has a lower potential for central nervous system effects at therapeutic doses, which helps minimize cognitive impairment and sedation .

Pharmacokinetics

- Absorption : Difenoxin is rapidly absorbed, with peak plasma concentrations reached within 40 to 60 minutes post-administration .

- Metabolism : It undergoes hydroxylation to form inactive metabolites, which are primarily excreted through urine and feces .

- Indications : Difenoxin is indicated for the management of acute nonspecific diarrhea and exacerbations of chronic functional diarrhea. It is often combined with atropine to discourage misuse due to its potential for addiction .

Clinical Applications

1. Diarrhea Management

this compound is primarily used as an adjunctive therapy for diarrhea. It is especially beneficial in cases where non-opioid treatments have failed or when rapid control of symptoms is necessary. The combination with atropine (as in the brand Motofen) enhances its efficacy while reducing the risk of abuse .

2. Pediatric Use

While difenoxin can be effective in children, caution is advised due to the risk of respiratory depression and other severe side effects associated with overdose. Case studies indicate that accidental ingestion can lead to significant clinical complications, necessitating immediate medical intervention . For example, a case involving a child who ingested a large quantity of diphenoxylate-atropine resulted in respiratory arrest, highlighting the need for careful dosing and monitoring in pediatric patients .

3. Chronic Diarrhea Conditions

In chronic conditions such as irritable bowel syndrome (IBS) or inflammatory bowel disease (IBD), difenoxin may provide symptomatic relief; however, its efficacy can vary based on individual patient responses and the underlying pathology . Studies suggest that difenoxin may not be as effective for diarrhea predominant IBS compared to other treatment modalities .

Case Study 1: Pediatric Overdose

A significant case reported involved a 3-year-old boy who ingested 35 tablets of diphenoxylate-atropine. The child experienced severe respiratory depression and required cardiopulmonary resuscitation. Following gastric lavage and administration of naloxone, the child recovered but exhibited signs consistent with hypoxic ischemic encephalopathy on MRI . This case underscores the importance of prompt treatment and monitoring in cases of overdose.

Case Study 2: Efficacy in Adults

A double-blind study evaluated the effects of this compound on intestinal passage in healthy adults. The study found no significant differences between difenoxin treatment and placebo regarding stool elimination times or frequency, suggesting that while effective for symptomatic relief, its impact on intestinal motility may not be as pronounced as previously thought .

Summary Table: this compound Overview

| Aspect | Details |

|---|---|

| Drug Class | Opioid derivative |

| Primary Use | Antidiarrheal agent |

| Mechanism | Peripheral opioid receptor agonist |

| Onset of Action | 40-60 minutes to peak plasma concentration |

| Metabolism | Hydroxylation to inactive metabolites |

| Excretion | Primarily via urine and feces |

| Risks | Potential for respiratory depression and overdose, especially in children |

作用机制

Difenoxin hydrochloride acts primarily by activating peripheral opioid receptors in the intestines, which inhibits peristalsis and increases the transit time of intestinal contents. This action reduces diarrhea. It also crosses the blood-brain barrier to a slight degree, exerting weak sedative and analgesic effects. The presence of atropine in combination formulations helps to deter abuse by causing unpleasant side effects at higher doses .

相似化合物的比较

Diphenoxylate: The parent compound of difenoxin, also used as an antidiarrheal agent.

Loperamide: Another opioid antidiarrheal that does not cross the blood-brain barrier.

Meperidine: An opioid analgesic closely related to difenoxin in structure

Uniqueness: Difenoxin hydrochloride is unique in its balance of potent antidiarrheal effects with minimal central nervous system activity. Unlike loperamide, it can cross the blood-brain barrier, but its primary action remains in the intestines. The combination with atropine further distinguishes it by reducing the potential for abuse .

生物活性

Difenoxin hydrochloride, a potent antidiarrheal agent, is the active metabolite of diphenoxylate. It is primarily used to manage acute nonspecific diarrhea and exacerbations of chronic functional diarrhea. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, clinical implications, and relevant case studies.

Pharmacological Profile

Mechanism of Action

Difenoxin acts primarily as an agonist at peripheral opioid receptors in the gastrointestinal (GI) tract. By activating these receptors, it inhibits peristalsis and slows intestinal motility, leading to reduced stool frequency and increased stool consistency. Unlike many opioids, difenoxin has a limited ability to cross the blood-brain barrier, which minimizes central nervous system (CNS) effects at therapeutic doses but allows for some mild sedative and analgesic effects at higher doses .

Pharmacokinetics

- Absorption : Difenoxin is rapidly absorbed after oral administration, with peak plasma concentrations achieved within 40 to 60 minutes .

- Metabolism : It is extensively metabolized to an inactive hydroxylated metabolite. The urinary excretion of difenoxin and its metabolites occurs mainly as conjugates .

- Elimination Half-life : The elimination half-life of difenoxin ranges from 12 to 14 hours, indicating a prolonged duration of action .

Clinical Applications

Difenoxin is indicated for the treatment of various types of diarrhea. Its efficacy in managing acute nonspecific diarrhea has been well-documented, making it a valuable tool in clinical settings.

Table 1: Comparison of Difenoxin with Other Antidiarrheal Agents

| Agent | Mechanism of Action | CNS Effects | Onset of Action | Duration |

|---|---|---|---|---|

| Difenoxin | Peripheral opioid receptor agonist | Minimal | 40-60 minutes | 12-14 hours |

| Loperamide | Peripheral opioid receptor agonist | Minimal | 1-2 hours | 10-12 hours |

| Diphenoxylate | Peripheral opioid receptor agonist | Moderate | 1 hour | 24 hours |

Case Study 1: Difenoxin Overdose in Pediatrics

A notable case involved a 3-year-old boy who accidentally ingested a large quantity of diphenoxylate-atropine tablets. The child exhibited severe symptoms including respiratory arrest and required immediate medical intervention involving gastric lavage and administration of naloxone to counteract respiratory depression caused by the overdose. This case highlights the potential risks associated with difenoxin, particularly in vulnerable populations such as children .

Case Study 2: Dependence on Difenoxin

Another case documented a young adult who developed dependence on diphenoxylate tablets after escalating use for opioid-like effects. This individual required detoxification treatment with buprenorphine and naloxone. This case underscores the importance of monitoring for potential misuse and dependence when prescribing difenoxin-containing medications .

Research Findings

Recent studies have explored various aspects of difenoxin's biological activity:

- A study found that difenoxin's antidiarrheal efficacy is significantly enhanced through its action on peripheral opioid receptors, with minimal CNS side effects observed at therapeutic doses .

- Animal studies indicated that while difenoxin effectively reduces intestinal motility, its potential for abuse exists due to its mild sedative effects at higher doses .

- Investigations into the long-term effects of difenoxin revealed concerns regarding reproductive health in animal models, prompting further research into its safety profile during pregnancy .

属性

IUPAC Name |

1-(3-cyano-3,3-diphenylpropyl)-4-phenylpiperidine-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28N2O2.ClH/c29-22-28(24-12-6-2-7-13-24,25-14-8-3-9-15-25)18-21-30-19-16-27(17-20-30,26(31)32)23-10-4-1-5-11-23;/h1-15H,16-21H2,(H,31,32);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMIZTXDGZPTKIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C2=CC=CC=C2)C(=O)O)CCC(C#N)(C3=CC=CC=C3)C4=CC=CC=C4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28782-42-5 (Parent) | |

| Record name | Difenoxin hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035607364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30956985 | |

| Record name | Difenoxin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30956985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35607-36-4 | |

| Record name | Difenoxine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35607-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Difenoxin hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035607364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Difenoxin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30956985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-cyano-3,3-diphenylpropyl)-4-phenylpiperidine-4-carboxylic acid monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.840 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIFENOXIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VQZ63K01IW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。